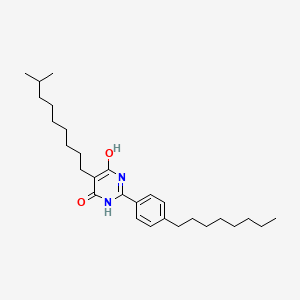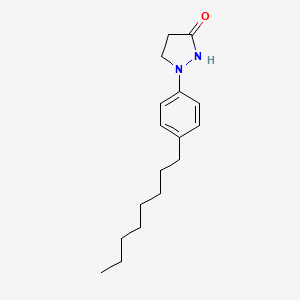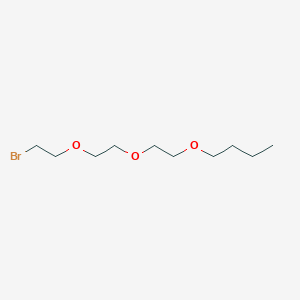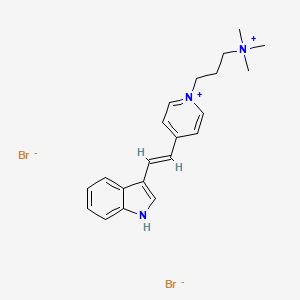
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes a pyrimidinone core substituted with hydroxy, methylnonyl, and octylphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea under acidic or basic conditions.
Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using octylbenzene and an appropriate catalyst such as aluminum chloride.
Attachment of the Methylnonyl Group: The methylnonyl group can be attached through a Grignard reaction, where a methylnonyl magnesium bromide reagent reacts with the pyrimidinone core.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, aluminum chloride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methylnonyl, and octylphenyl groups can influence its binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
6-Hydroxy-5-(8-methylnonyl)-2-phenylpyrimidin-4(1H)-one: Lacks the octyl group, which may affect its chemical and biological properties.
6-Hydroxy-5-(8-methylnonyl)-2-(4-methylphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of an octyl group, leading to differences in hydrophobicity and reactivity.
6-Hydroxy-5-(8-methylnonyl)-2-(4-chlorophenyl)pyrimidin-4(1H)-one: Contains a chloro group, which can influence its electronic properties and reactivity.
Uniqueness
The unique combination of hydroxy, methylnonyl, and octylphenyl groups in 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one imparts distinct chemical and physical properties. These properties can enhance its solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
144314-75-0 |
|---|---|
分子式 |
C28H44N2O2 |
分子量 |
440.7 g/mol |
IUPAC名 |
4-hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C28H44N2O2/c1-4-5-6-7-10-13-16-23-18-20-24(21-19-23)26-29-27(31)25(28(32)30-26)17-14-11-8-9-12-15-22(2)3/h18-22H,4-17H2,1-3H3,(H2,29,30,31,32) |
InChIキー |
ZPOKFUFUJMYYHP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CCCCCCCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)


![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)





![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)



